2-Amino-6-(butylamino)pyrimidin-4(3H)-one
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Overview
Description
2-Amino-6-(butylamino)pyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C8H14N4O It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(butylamino)pyrimidin-4(3H)-one typically involves the reaction of 2,4-diaminopyrimidine with butylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(butylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-Amino-6-(butylamino)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-(butylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar structure but with methyl groups instead of butylamine.
2-Amino-6-chloropyrimidine: Contains a chlorine atom instead of a butylamine group.
2-Amino-4-hydroxypyrimidine: Contains a hydroxyl group at position 4.
Uniqueness
2-Amino-6-(butylamino)pyrimidin-4(3H)-one is unique due to the presence of the butylamine group, which can impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other pyrimidine derivatives.
Properties
CAS No. |
60462-37-5 |
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Molecular Formula |
C8H14N4O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-amino-4-(butylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H14N4O/c1-2-3-4-10-6-5-7(13)12-8(9)11-6/h5H,2-4H2,1H3,(H4,9,10,11,12,13) |
InChI Key |
NAOWMPHYJCDPFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=O)NC(=N1)N |
Origin of Product |
United States |
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